4-Hydroxy-2-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(10)3-6(5)9(12)13/h1-3,10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZJNCZYQPXOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Preliminary Screening of 4-Hydroxy-2-nitrobenzamide: A Hypothetical Drug Discovery Cascade
Abstract
This technical guide outlines a comprehensive, albeit hypothetical, preliminary screening cascade for the novel compound 4-Hydroxy-2-nitrobenzamide. In the absence of extensive public-domain data on this specific molecule, this document leverages established principles of drug discovery and data from structurally related nitrobenzamide and hydroxybenzamide compounds to construct a logical and scientifically rigorous screening funnel. The guide is intended for researchers, scientists, and drug development professionals, providing a framework for the initial characterization of a novel chemical entity. The narrative emphasizes the rationale behind experimental choices, self-validating protocols, and is grounded in authoritative references.
Introduction: The Rationale for Screening 4-Hydroxy-2-nitrobenzamide
While specific biological activities of 4-Hydroxy-2-nitrobenzamide are not yet extensively documented, the chemical scaffolds it comprises—nitrobenzamide and hydroxybenzamide—are present in a wide array of biologically active molecules. Nitrobenzamide derivatives, for instance, have shown promise in several therapeutic areas, including oncology and infectious diseases.[1] The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's physicochemical and pharmacological properties.[1] Furthermore, compounds containing the benzamide structure are noted for their anti-inflammatory, antibacterial, and antifungal activities.[2]
This confluence of structural alerts suggests that 4-Hydroxy-2-nitrobenzamide is a compelling candidate for a broad-based preliminary screening campaign to uncover its therapeutic potential. This guide proposes a tiered screening approach, beginning with fundamental physicochemical and safety profiling, and progressing to more specific cellular and target-based assays.
The Screening Cascade: A Phased Approach
A logical and efficient preliminary screening process is crucial for making informed decisions about the future of a candidate compound. The proposed cascade for 4-Hydroxy-2-nitrobenzamide is designed to quickly identify potential liabilities and promising activities, thereby conserving resources and guiding further research.
Caption: A tiered screening cascade for 4-Hydroxy-2-nitrobenzamide.
Phase 1: Foundational Profiling
The initial phase focuses on understanding the fundamental properties of 4-Hydroxy-2-nitrobenzamide to ensure its suitability for further biological testing.
Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is a prerequisite for any screening campaign. These properties influence solubility, permeability, and ultimately, bioavailability.
Table 1: Predicted Physicochemical Properties of Related Compounds
| Property | 4-Nitrobenzamide | 4-Hydroxybenzamide |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₇NO₂ |
| Molecular Weight | 166.136 g/mol | 137.14 g/mol |
| Solubility in water | Sparingly soluble | - |
| Melting Point | - | 161-162 °C |
| pKa | - | 8.60±0.13 |
| LogP | - | - |
Data for 4-Nitrobenzamide and 4-Hydroxybenzamide are included as proxies in the absence of specific data for 4-Hydroxy-2-nitrobenzamide.[2][3]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-2-nitrobenzamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
-
Aqueous Buffer Addition: Add 1.5 µL of each DMSO dilution to 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Cytotoxicity Screening
Assessing the general toxicity of a compound to living cells is a critical early step to flag promiscuous or overly toxic molecules.
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[4]
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Hydroxy-2-nitrobenzamide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.
Phase 2: In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for predicting its pharmacokinetic behavior.[5][6]
Metabolic Stability
This assay determines the susceptibility of the compound to metabolism by liver enzymes, providing an early indication of its potential in vivo half-life.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes and NADPH in a phosphate buffer.
-
Compound Incubation: Add 4-Hydroxy-2-nitrobenzamide to the reaction mixture at a final concentration of 1 µM.
-
Time-Point Sampling: Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of 4-Hydroxy-2-nitrobenzamide.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Phase 3: Biological Activity Screening
This phase aims to identify potential biological activities of 4-Hydroxy-2-nitrobenzamide through a combination of broad and targeted approaches.
Broad Phenotypic Screening
Phenotypic screening involves testing a compound across a variety of cell-based assays that represent different disease states or biological processes, without a preconceived target.
Example Phenotypic Screens:
-
Antimicrobial Activity: Screen against a panel of clinically relevant bacteria and fungi.[7]
-
Anti-inflammatory Activity: Use a lipopolysaccharide (LPS)-stimulated macrophage model and measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
Anticancer Activity: Screen against a panel of cancer cell lines representing different tumor types.
Hypothesis-Driven Target-Based Assays
Based on the structural alerts within 4-Hydroxy-2-nitrobenzamide, a number of specific molecular targets can be hypothesized.
Potential Target: Poly (ADP-ribose) Polymerase (PARP)
Certain nitrobenzamide derivatives have been identified as inhibitors of PARP enzymes, which are crucial for DNA repair.[1] PARP inhibition is a clinically validated strategy in certain cancers.
Experimental Protocol: PARP-1 Inhibition Assay (ELISA-based)
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Setup: Add activated DNA, PARP-1 enzyme, and varying concentrations of 4-Hydroxy-2-nitrobenzamide to the wells.
-
Biotinylated NAD+ Addition: Add biotinylated NAD+ to initiate the PARP reaction and incubate.
-
Detection: Use a streptavidin-HRP conjugate and a colorimetric substrate to detect the incorporated biotinylated PAR.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify PARP-1 activity.
-
Data Analysis: Determine the IC₅₀ of 4-Hydroxy-2-nitrobenzamide for PARP-1 inhibition.
Caption: Hypothetical mechanism of action for 4-Hydroxy-2-nitrobenzamide as a PARP inhibitor.
Phase 4: Hit Validation
Once a "hit" is identified from the primary screens, its activity must be confirmed and further characterized.
Dose-Response Confirmation
This involves re-testing the compound in the assay where it showed activity, but over a wider and more finely-spaced concentration range to generate a robust dose-response curve and confirm the IC₅₀ or EC₅₀ value.
Target Engagement
For hits from target-based screens, it is crucial to confirm that the compound directly interacts with its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or 4-Hydroxy-2-nitrobenzamide.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein (e.g., PARP-1) remaining in the soluble fraction using Western blotting or another suitable protein detection method.
-
Data Analysis: A stabilizing ligand (a compound that binds to the target) will increase the thermal stability of the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Conclusion and Future Directions
This guide provides a structured and logical framework for the preliminary screening of 4-Hydroxy-2-nitrobenzamide. By systematically evaluating its physicochemical properties, safety profile, and potential biological activities, researchers can make data-driven decisions about the compound's potential for further development. Positive results from this initial cascade would warrant more in-depth mechanistic studies, lead optimization, and eventual in vivo testing. The principles and protocols outlined herein are adaptable and can serve as a valuable resource for the preliminary assessment of other novel chemical entities.
References
-
Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. (2022). PubMed. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. ScienceDirect. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
-
4-Nitrobenzamide | C7H6N2O3 | CID 12091. PubChem. [Link]
-
4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. PubChem. [Link]
-
4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137. PubChem. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Graphviz tutorial. YouTube. [Link]
-
In Vitro ADME. Selvita. [Link]
-
Strategies for the evaluation of DNA damage and repair mechanisms in cancer. PMC. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. [Link]
-
DNA Damage Assays. Champions Oncology. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]
-
Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!. D_Central_Station. [Link]
-
High-throughput screening (HTS). BMG LABTECH. [Link]
-
Drawing graphs with Graphviz. Graphviz. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
DNA/RNA damage assays from Cell Biolabs. Bio-Connect.nl. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
High throughput screening of small molecule library: procedure, challenges and future. Journal of Biomedical Research. [Link]
-
4.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]
-
User Guide. graphviz. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. [Link]
-
Assays to Determine DNA Repair Ability. ResearchGate. [Link]
-
Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
4-hydroxy-3-nitrobenzamide | CAS#:70382-03-5. Chemsrc. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. measurlabs.com [measurlabs.com]
- 5. selvita.com [selvita.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
An In-depth Technical Guide to the In Vitro Evaluation of 4-Hydroxy-2-nitrobenzamide: A Proposed Research Roadmap
This document provides a comprehensive technical guide for the in vitro investigation of 4-Hydroxy-2-nitrobenzamide, a novel compound with potential therapeutic applications. Given the limited existing data on this specific molecule, this guide is structured as a prospective research plan, drawing upon the established biological activities of structurally related benzamide and nitrobenzamide derivatives. This roadmap is designed for researchers, scientists, and drug development professionals to systematically characterize the bioactivity and potential mechanism of action of this compound.
Introduction and Scientific Rationale
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antiviral, and antimicrobial effects.[1][2][3] The introduction of hydroxyl and nitro functional groups to the benzamide scaffold can significantly modulate its physicochemical properties and biological targets. Specifically, the 4-hydroxy group can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological macromolecules, while the 2-nitro group, being strongly electron-withdrawing, can influence the molecule's electronic distribution and metabolic stability.
While direct studies on 4-Hydroxy-2-nitrobenzamide are not extensively reported in the current literature, the known activities of related compounds provide a strong rationale for its investigation. For instance, various substituted nitrobenzamides have been explored for their antimicrobial and anticancer properties.[4][5] Furthermore, the benzamide core is a key feature in Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents.[6][7] This guide, therefore, proposes a logical, multi-tiered in vitro screening cascade to elucidate the potential therapeutic value of 4-Hydroxy-2-nitrobenzamide.
Physicochemical Characterization
A foundational step in the evaluation of any new chemical entity is the thorough characterization of its physicochemical properties. This data is crucial for understanding its behavior in biological assays and for future formulation development.
| Property | Predicted/Calculated Value | Source |
| Molecular Formula | C7H6N2O4 | Inferred from structure |
| Molecular Weight | 182.14 g/mol | Inferred from structure |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Topological Polar Surface Area | 109 Ų | Predicted |
Note: The values in the table are predicted and require experimental verification.
Proposed In Vitro Evaluation Workflow
The proposed workflow is designed as a screening funnel, starting with broad cytotoxicity assessments and progressively moving towards more specific mechanistic studies. This approach ensures a cost-effective and scientifically rigorous evaluation.
Caption: Proposed in vitro screening cascade for 4-Hydroxy-2-nitrobenzamide.
Detailed Experimental Protocols
Phase 1: Foundational Assays
Rationale: The initial assessment of a compound's effect on cell viability is crucial to determine its therapeutic window and to guide the concentration range for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) and a normal human cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Hydroxy-2-nitrobenzamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/MTS Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
Rationale: Given that many benzamide derivatives exhibit antimicrobial properties, it is prudent to screen 4-Hydroxy-2-nitrobenzamide against a panel of pathogenic bacteria and fungi.[3][4] The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC assay determines the lowest concentration that results in microbial death.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) as per CLSI guidelines.
-
Compound Dilution: Perform a serial two-fold dilution of 4-Hydroxy-2-nitrobenzamide in a 96-well microtiter plate using appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.[8][9]
Phase 2: Anticancer Activity Profiling
If the compound demonstrates significant cytotoxicity against cancer cell lines in Phase 1, further investigation into its anticancer properties is warranted.
Rationale: A key characteristic of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat a sensitive cancer cell line with 4-Hydroxy-2-nitrobenzamide at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Caspase Activity Assay: To confirm the apoptotic pathway, measure the activity of key executioner caspases (caspase-3 and caspase-7) using a luminogenic or fluorogenic substrate-based assay.
Rationale: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Cell cycle analysis using flow cytometry can identify at which phase (G1, S, or G2/M) the cells are arrested.
Protocol:
-
Cell Treatment: Treat a sensitive cancer cell line with 4-Hydroxy-2-nitrobenzamide at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) in the presence of RNase.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Phase 3: Mechanism of Action (MoA) Elucidation
Based on the outcomes of the previous phases and the structural features of 4-Hydroxy-2-nitrobenzamide, the following MoA studies are proposed.
Rationale: The benzamide moiety is a well-established pharmacophore for PARP inhibitors.[6][7] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Protocol - Enzymatic Assay:
-
Assay Principle: A common method is a competitive fluorescence polarization (FP) assay.[10] In this assay, a fluorescently labeled PARP inhibitor probe binds to the PARP1 enzyme, resulting in a high FP signal. If 4-Hydroxy-2-nitrobenzamide binds to the same site, it will displace the probe, leading to a decrease in the FP signal.
-
Procedure: Use a commercially available PARP1 inhibitor assay kit.[10] Incubate purified PARP1 enzyme with the fluorescent probe and varying concentrations of 4-Hydroxy-2-nitrobenzamide. Measure the fluorescence polarization to determine the IC50 for PARP1 inhibition.
Protocol - Cellular Assay (PARP Activity):
-
Induce DNA Damage: Treat cancer cells with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to activate PARP.
-
Compound Treatment: Co-treat the cells with 4-Hydroxy-2-nitrobenzamide.
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A reduction in PAR levels in the presence of the compound indicates PARP inhibition.
Rationale: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD salvage pathway and is overexpressed in many cancers.[11][12] Inhibition of NAMPT depletes cellular NAD+ levels, leading to an energy crisis and cell death.
Protocol - Enzymatic Assay:
-
Assay Principle: A coupled enzymatic reaction is typically used. NAMPT activity produces nicotinamide mononucleotide (NMN), which is then converted to NAD+. The NAD+ is then used in a reaction that generates a fluorescent or colorimetric product.[13]
-
Procedure: Use a commercial NAMPT inhibitor screening assay kit.[13] Incubate the NAMPT enzyme with its substrates (nicotinamide and PRPP) and varying concentrations of 4-Hydroxy-2-nitrobenzamide. Measure the fluorescent or colorimetric signal to determine the IC50 for NAMPT inhibition.
Caption: Potential inhibition of the NAD+ salvage pathway by 4-Hydroxy-2-nitrobenzamide.
Data Interpretation and Next Steps
The data generated from this comprehensive in vitro evaluation will provide a robust profile of 4-Hydroxy-2-nitrobenzamide's biological activity. Positive results, such as potent and selective anticancer activity coupled with a well-defined mechanism of action, would provide a strong rationale for advancing the compound to in vivo studies in relevant animal models. Conversely, a lack of significant activity or a narrow therapeutic window would suggest that further chemical modification of the scaffold may be necessary.
References
-
Taslimi, P., et al. (2015). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed. Retrieved from [Link]
- Shankara, M. V., et al. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.
-
El-Sayed, N. F., et al. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
- Waks, A. G., et al. (2022).
-
Prabhu, A., et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. Retrieved from [Link]
-
Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. Retrieved from [Link]
-
Satriano, C., et al. (2022). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]
-
Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]
-
Chavez-Pacheco, J. L., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. Retrieved from [Link]
-
D'Andrea, A. D. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Retrieved from [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Shchekotikhin, A. E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
Kos, J., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy- N -[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. ResearchGate. Retrieved from [Link]
-
Baldwin, P., et al. (2018). In vitro analysis of PARP inhibitor nanoformulations. PMC - NIH. Retrieved from [Link]
-
Wang, Y., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. PMC - PubMed Central. Retrieved from [Link]
-
Tardibono, L. P., & Miller, M. J. (2009). Synthesis and anticancer activity of new hydroxamic acid containing 1,4-benzodiazepines. Organic Letters. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. Retrieved from [Link]
-
Piórkowska, E., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro screening of the putative NAPRT inhibitors. (A) Graphical.... Retrieved from [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comprehensive Technical Guide to 4-Hydroxy-2-nitrobenzamide: Synthesis, Properties, and a Critical Role in Oncological Drug Development
This guide provides an in-depth review of 4-Hydroxy-2-nitrobenzamide, a key chemical intermediate. It details its synthesis, physicochemical properties, and, most significantly, its pivotal role as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a technical understanding of this compound and its application.
Introduction: The Strategic Importance of 4-Hydroxy-2-nitrobenzamide
4-Hydroxy-2-nitrobenzamide is a substituted aromatic amide whose significance in modern pharmacology has grown substantially. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block for complex molecules, most notably in the synthesis of PARP inhibitors like Olaparib.[1] PARP enzymes are central to the DNA damage response (DDR), and their inhibition has emerged as a powerful strategy for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[2][3] The precise architecture of 4-Hydroxy-2-nitrobenzamide, featuring a hydroxyl, a nitro, and a carboxamide group on a benzene ring, provides the necessary reactive sites for constructing the core structures of these advanced therapeutics. Understanding its chemistry is, therefore, fundamental to appreciating the manufacturing pathways of several life-saving oncological drugs.
Physicochemical and Structural Characteristics
The molecular structure and properties of 4-Hydroxy-2-nitrobenzamide dictate its reactivity and handling requirements. While specific experimental data for this exact compound is sparse in public literature, its properties can be inferred from related structures like 4-hydroxybenzamide and p-nitrobenzamide.
Table 1: Physicochemical Properties of 4-Hydroxy-2-nitrobenzamide and Related Analogs
| Property | 4-Hydroxy-2-nitrobenzamide (Predicted) | 4-Hydroxybenzamide[4][5] | p-Nitrobenzamide[6] |
| Molecular Formula | C₇H₆N₂O₄ | C₇H₇NO₂ | C₇H₆N₂O₃ |
| Molecular Weight | 182.14 g/mol | 137.14 g/mol | 166.13 g/mol |
| Appearance | Likely a crystalline solid | Crystalline powder | White to orange/green powder |
| Melting Point (°C) | Not available | ~167 (Decomposes) | 199-201 |
| Water Solubility | Predicted to be low | Low | <0.01 g/100 mL at 18 °C |
| pKa | Not available | Not available | 15.02 (Predicted) |
Note: Properties for 4-Hydroxy-2-nitrobenzamide are estimated based on its structure and data from analogs.
The presence of both a hydrogen bond donor (hydroxyl and amide groups) and acceptor (nitro, hydroxyl, and carbonyl groups) suggests that intermolecular hydrogen bonding plays a significant role in its solid-state properties, likely resulting in a relatively high melting point and low solubility in non-polar solvents.
Synthesis of 4-Hydroxy-2-nitrobenzamide: A Methodological Overview
The synthesis of 4-Hydroxy-2-nitrobenzamide is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A common and logical synthetic route begins with the nitration of a readily available starting material, 4-hydroxybenzoic acid or its ester derivative.
Causality in Experimental Design
The choice of starting material and reaction sequence is critical. Starting with 4-hydroxybenzoic acid leverages the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Nitration will preferentially occur at the positions ortho to the powerful hydroxyl group (positions 3 and 5). To achieve the desired 2-nitro substitution, a different strategy is required, often involving the nitration of 4-hydroxybenzaldehyde followed by oxidation and amidation.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible laboratory-scale synthesis. It is a composite of standard organic chemistry transformations and should be optimized for specific laboratory conditions.
Step 1: Nitration of 4-hydroxybenzaldehyde
-
Setup: In a three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition: Slowly add 4-hydroxybenzaldehyde to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the 4-hydroxybenzaldehyde solution, maintaining the reaction temperature below 10 °C. The ortho-position to the hydroxyl group is activated, leading to the formation of 4-hydroxy-2-nitrobenzaldehyde.[7]
-
Quenching & Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto crushed ice. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Oxidation to 4-Hydroxy-2-nitrobenzoic acid
-
Setup: Dissolve the synthesized 4-hydroxy-2-nitrobenzaldehyde in a suitable solvent like aqueous acetone.
-
Oxidation: Add a solution of an oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), dropwise at a controlled temperature (e.g., 0-10 °C). The aldehyde is oxidized to a carboxylic acid.
-
Workup: After the reaction is complete, quench any excess oxidant. Acidify the solution to precipitate the 4-hydroxy-2-nitrobenzoic acid. Filter, wash with cold water, and dry.
Step 3: Amidation to 4-Hydroxy-2-nitrobenzamide
-
Activation: Convert the carboxylic acid to a more reactive species. A common method is to react it with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride. This must be done in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
-
Amination: Slowly add the acyl chloride solution to a cooled, concentrated solution of aqueous ammonia or ammonium hydroxide. This nucleophilic acyl substitution reaction forms the desired amide.
-
Isolation & Purification: The product, 4-Hydroxy-2-nitrobenzamide, will precipitate from the reaction mixture. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
The Crucial Role in PARP Inhibitor Synthesis
The primary application of 4-Hydroxy-2-nitrobenzamide is as a key intermediate in the synthesis of PARP inhibitors, particularly Olaparib.[1] The molecule provides the foundational scaffold onto which the rest of the drug's structure is built.
Workflow: From Intermediate to API (Olaparib)
The transformation of 4-Hydroxy-2-nitrobenzamide into Olaparib involves a series of subsequent reactions designed to build the final polycyclic structure.
Caption: Synthetic workflow from 4-Hydroxy-2-nitrobenzamide to Olaparib.
-
Reduction: The nitro group is selectively reduced to an amine, forming 4-hydroxy-2-aminobenzamide. This is a critical step, as the resulting ortho-amino-amide is primed for cyclization.
-
Ring Formation: The intermediate is then reacted with a derivative of phthalic anhydride or a related dicarbonyl compound.[8][9] This condensation reaction constructs the core phthalazinone ring system characteristic of Olaparib.[10]
-
Side Chain Attachment: The final steps involve coupling the necessary side chains to the phthalazinone core to complete the synthesis of the final API.[9]
Mechanism of Action of Derived PARP Inhibitors
While 4-Hydroxy-2-nitrobenzamide is not bioactive, the drugs derived from it have a sophisticated mechanism of action based on the concept of "synthetic lethality".[2]
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a key role. If these breaks are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[11]
In cancer cells with a mutated, non-functional BRCA1 or BRCA2 gene, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the accumulation of lethal DSBs.
PARP inhibitors exploit this dependency. They block the action of PARP, preventing the repair of SSBs. These unrepaired SSBs accumulate and degenerate into DSBs. Since the cancer cells lack a functional HR pathway to repair these DSBs, the genomic instability becomes catastrophic, leading to cell death.[2] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the essence of synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Analytical and Quality Control Methods
Ensuring the purity and identity of 4-Hydroxy-2-nitrobenzamide is paramount for its use in pharmaceutical synthesis. A suite of analytical techniques is employed for this purpose.
Table 2: Key Analytical Methods for Characterization
| Method | Purpose | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity assessment, and impurity profiling. | High sensitivity and resolution for separating the main compound from starting materials, by-products, and degradation products.[12][13] |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -OH, -NO₂, -C=O, N-H). | Provides a unique molecular "fingerprint" to confirm the presence of key structural motifs.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation. | Unambiguously determines the connectivity of atoms and the substitution pattern on the aromatic ring. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirms the molecular formula and can be coupled with GC or LC for enhanced separation and identification.[12] |
Self-Validating Protocol: Purity Determination by HPLC
-
Objective: To quantify the purity of a synthesized batch of 4-Hydroxy-2-nitrobenzamide and identify any process-related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is designed to elute compounds with a wide range of polarities.
-
Detection: UV detection at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 254 nm or 270 nm).[14]
-
Standard Preparation: Prepare a stock solution of a certified reference standard of 4-Hydroxy-2-nitrobenzamide at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample in the mobile phase or a suitable solvent to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions. The retention time of the major peak in the sample chromatogram should match that of the standard.
-
Validation & Quantification: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The system is validated by running a blank (solvent only) to check for baseline noise and a known control sample to ensure system suitability. The presence of peaks corresponding to starting materials (e.g., 4-hydroxybenzaldehyde) would indicate an incomplete reaction.
Conclusion and Future Outlook
4-Hydroxy-2-nitrobenzamide is more than a simple chemical compound; it is an enabling intermediate for a clinically significant class of anticancer drugs. Its synthesis, while based on classical organic reactions, requires precision and robust quality control to be suitable for pharmaceutical manufacturing. The success of PARP inhibitors has solidified the importance of synthetic lethality as a therapeutic strategy, ensuring that the demand for high-purity intermediates like 4-Hydroxy-2-nitrobenzamide will remain strong. Future research may focus on developing more efficient, greener, and scalable synthetic routes to this key building block, further streamlining the production of vital oncological therapies.
References
-
International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available from: [Link]
-
MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Available from: [Link]
-
PubChem - National Institutes of Health. 4-Hydroxybenzamide. Available from: [Link]
-
PubChem - National Institutes of Health. 4-Hydroxy-2-nitrobenzaldehyde. Available from: [Link]
-
PubChem - National Institutes of Health. 4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide. Available from: [Link]
-
ResearchGate. Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Available from: [Link]
-
PMC - National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Available from: [Link]
-
PubMed - National Institutes of Health. Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Available from: [Link]
- Google Patents. RU2103260C1 - Method for production of 4-nitrobenzamide.
- Google Patents. CN105085408A - Preparation method of Olaparib intermediate.
-
ScienceDirect. Mode of antibiotic action of 4-hydroxy-3-nitrosobenzaldehyde from Streptomyces viridans. Available from: [Link]
-
PubChem - National Institutes of Health. N-Hydroxy-4-nitrobenzimidamide. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]
-
ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]
- Google Patents. RU2465271C2 - 4-hydroxybenzamide drug derivatives.
-
RASĀYAN Journal of Chemistry. SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF TRACE AMOUNT OF BISMUTH IN ALLOY SAMPLES USING 4-HYDROXYBENZALDEHYDE THIOSEM. Available from: [Link]
-
ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]
-
YouTube. Updates in PARP inhibition for ovarian cancer. Available from: [Link]
-
PubMed - National Institutes of Health. Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Available from: [Link]
- Google Patents. WO2018038680A1 - Processes for preparing olaparib.
-
PubMed - National Institutes of Health. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Available from: [Link]
-
Cheméo. Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Available from: [Link]
-
PMC - National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]
- Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
-
Taylor & Francis Online. PARP inhibitors – Knowledge and References. Available from: [Link]
-
MDPI. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Available from: [Link]
Sources
- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxybenzamide (CAS 619-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]
- 7. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4-Hydroxy-2-nitrobenzamide: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 4-Hydroxy-2-nitrobenzamide, a valuable chemical intermediate in the development of various pharmaceutical compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations to ensure a reproducible and safe synthesis.
Introduction
4-Hydroxy-2-nitrobenzamide is a key building block in organic synthesis, primarily owing to its trifunctional nature, incorporating a hydroxyl group, a nitro group, and a benzamide moiety. These functional groups offer multiple reaction sites for further molecular elaboration, making it a versatile precursor in the synthesis of more complex molecules with potential therapeutic applications. The synthetic route detailed below is a two-step process, commencing with the regioselective nitration of a readily available starting material, followed by amidation of the resulting carboxylic acid.
Reaction Scheme
The overall synthetic pathway is illustrated in the following scheme:
Caption: Overall synthetic scheme for 4-Hydroxy-2-nitrobenzamide.
Part 1: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
The critical step in this synthesis is the regioselective nitration of 4-hydroxybenzoic acid to favor the formation of the 2-nitro isomer over the thermodynamically more stable 3-nitro isomer. The hydroxyl group is a strong activating and ortho, para-directing group, while the carboxylic acid is a deactivating and meta-directing group.[1] Direct nitration with mixed acid typically leads to a mixture of isomers, with the 3-nitro product often predominating.[2] To achieve the desired ortho-nitration, a specific protocol utilizing a milder nitrating agent is employed.
Mechanistic Insight: Ortho-Selective Nitration
The hydroxyl group's strong activating effect, through resonance donation of its lone pair of electrons, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para position is already occupied by the carboxylic acid group, substitution is directed to the two ortho positions (C2 and C6). The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.1 |
| Cerium (IV) Ammonium Nitrate (CAN) | 548.22 | 109.6 g | 0.2 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.8 g | 0.2 |
| Acetonitrile (CH₃CN) | 41.05 | 500 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Hydrochloric Acid (HCl), 2M | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 16.8 g (0.2 mol) of sodium bicarbonate in 500 mL of acetonitrile. Stir the mixture at room temperature until all solids are dissolved.
-
Nitration: In a separate beaker, dissolve 109.6 g (0.2 mol) of cerium (IV) ammonium nitrate in 200 mL of deionized water. Slowly add the CAN solution to the stirred solution of 4-hydroxybenzoic acid and sodium bicarbonate over a period of 30 minutes at room temperature. The reaction mixture will turn a deep red-brown color.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent. The starting material (4-hydroxybenzoic acid) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Upon completion of the reaction, pour the mixture into 1 L of ice-cold deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 2M hydrochloric acid. This will precipitate the crude product.
-
Isolation and Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold deionized water. The crude product can be purified by recrystallization from a mixture of ethanol and water to yield 4-hydroxy-2-nitrobenzoic acid as a pale yellow solid. Dry the purified product in a vacuum oven at 60 °C.
Part 2: Synthesis of 4-Hydroxy-2-nitrobenzamide
The second step involves the conversion of the carboxylic acid functional group of 4-hydroxy-2-nitrobenzoic acid into a primary amide. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Mechanistic Insight: Amidation via Acyl Chloride
Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles such as ammonia to form the corresponding amide.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxy-2-nitrobenzoic Acid | 183.12 | 9.15 g | 0.05 |
| Thionyl Chloride (SOCl₂) | 118.97 | 8.9 mL (14.9 g) | 0.125 |
| Toluene | 92.14 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Concentrated Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 50 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Acyl Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the evolved HCl and SO₂ gases), suspend 9.15 g (0.05 mol) of 4-hydroxy-2-nitrobenzoic acid in 100 mL of toluene. Add 2-3 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction with Thionyl Chloride: Slowly add 8.9 mL (0.125 mol) of thionyl chloride to the suspension at room temperature with stirring. After the initial effervescence subsides, heat the mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction mixture should become a clear, yellowish solution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-hydroxy-2-nitrobenzoyl chloride as a yellowish solid.
-
Amidation: Dissolve the crude acyl chloride in 150 mL of anhydrous dichloromethane in a 500 mL flask and cool the solution to 0 °C in an ice bath. While stirring vigorously, slowly add 50 mL of concentrated aqueous ammonia. A white to pale yellow precipitate of 4-Hydroxy-2-nitrobenzamide will form immediately.
-
Reaction Completion and Work-up: Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold deionized water to remove any ammonium chloride, followed by a small amount of cold dichloromethane. The crude 4-Hydroxy-2-nitrobenzamide can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford the final product as a pale yellow crystalline solid. Dry the purified product under vacuum.
Caption: Experimental workflow for the synthesis of 4-Hydroxy-2-nitrobenzamide.
Safety and Handling
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation.[3]
-
Cerium (IV) Ammonium Nitrate: Strong oxidizer. Contact with other material may cause fire. Causes eye, skin, and respiratory tract irritation.
-
Thionyl Chloride: Reacts violently with water, liberating toxic gases.[4] Causes severe skin burns and eye damage.[4] Toxic if inhaled.[4] Handle with extreme care in a fume hood.
-
Concentrated Ammonia: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Nitro Compounds: Nitroaromatic compounds are potentially toxic and should be handled with care.[5]
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Characterization
The identity and purity of the final product, 4-Hydroxy-2-nitrobenzamide, should be confirmed by standard analytical techniques:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of the related compound 2-nitrobenzamide is 176-178 °C.[5]
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the amide protons.
-
¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide), and N-O (nitro) functional groups.
-
References
- Sathunuru, R., Rao, U. N., & Biehl, E. (2004). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV)
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
- Google Patents. (1977). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
- Google Patents. (1973). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]
-
Master Organic Chemistry. (2024, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 3. 4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Strategies for the Characterization of 4-Hydroxy-2-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the robust characterization of 4-Hydroxy-2-nitrobenzamide, a key chemical intermediate in various synthetic pathways. Given the limited availability of direct analytical monographs for this specific compound, this document synthesizes information from structurally related analogues to propose a suite of scientifically grounded protocols. The methodologies detailed herein are designed to ensure the identity, purity, and quality of 4-Hydroxy-2-nitrobenzamide, addressing a critical need in pharmaceutical and chemical research. The application note covers spectroscopic and chromatographic techniques, complete with detailed, step-by-step protocols and the scientific rationale behind the experimental choices.
Introduction: The Analytical Imperative for 4-Hydroxy-2-nitrobenzamide
4-Hydroxy-2-nitrobenzamide is a substituted aromatic amide whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients (APIs). The presence of hydroxyl, nitro, and amide functional groups on the benzene ring presents a unique analytical challenge, requiring a multi-faceted approach to confirm its chemical identity and quantify potential impurities. The positional isomerism of the functional groups further necessitates high-resolution analytical techniques to ensure the correct isomer is present.
This guide provides a foundational set of analytical procedures derived from established methods for analogous compounds, such as 4-nitrobenzamide, 4-hydroxybenzamide, and other nitrophenolic compounds.
Physicochemical Properties (Inferred)
A thorough understanding of the physicochemical properties of 4-Hydroxy-2-nitrobenzamide is fundamental to developing appropriate analytical methods. Based on data from its structural analogues, the following properties are inferred:
| Property | Inferred Value | Rationale/Supporting Evidence |
| Molecular Formula | C₇H₆N₂O₄ | Based on chemical structure |
| Molecular Weight | 182.14 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitroaromatic compounds |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and DMSO. | The presence of a polar hydroxyl group and amide functionality suggests some aqueous solubility, while the aromatic ring and nitro group favor solubility in organic solvents.[1][2] |
| Melting Point | Expected to be in the range of 150-200 °C | Inferred from related benzamides and nitrophenols.[1] |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 7-8, while the amide N-H is weakly acidic. | The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to phenol. |
Analytical Characterization Workflow
A multi-step analytical workflow is recommended for the comprehensive characterization of 4-Hydroxy-2-nitrobenzamide. This workflow ensures orthogonal verification of the compound's identity and purity.
Caption: Recommended analytical workflow for 4-Hydroxy-2-nitrobenzamide.
Spectroscopic Methods for Structural Elucidation
Mass Spectrometry (MS)
Principle: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte, providing strong evidence for its identity.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-Hydroxy-2-nitrobenzamide in methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Analysis Mode: Perform analysis in both positive and negative ion modes.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 183.0400.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 181.0255.
-
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion to obtain a characteristic fragmentation pattern that can be used for structural confirmation.
Expected Fragmentation:
-
Loss of H₂O (from the hydroxyl group and amide)
-
Loss of NO₂
-
Cleavage of the amide bond
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structural confirmation.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra.
Expected Chemical Shifts (in DMSO-d₆):
-
¹H NMR:
-
Aromatic protons will appear as a complex splitting pattern in the range of δ 7.0-8.5 ppm.
-
The phenolic hydroxyl proton will be a broad singlet, with its chemical shift dependent on concentration and temperature.
-
The amide protons will appear as two broad singlets (due to restricted rotation around the C-N bond) in the range of δ 7.5-8.5 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will be observed between δ 110-160 ppm.
-
The carbonyl carbon of the amide will be in the range of δ 165-170 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Instrumentation: Acquire the spectrum using a standard FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| N-H stretch (amide) | 3100-3500 |
| C=O stretch (amide) | 1640-1680 |
| N-O stretch (nitro) | 1500-1560 and 1335-1385 |
| C=C stretch (aromatic) | 1450-1600 |
Chromatographic Methods for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for quantifying related substances.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation:
-
Standard Solution: Prepare a 0.1 mg/mL solution of the 4-Hydroxy-2-nitrobenzamide reference standard in the mobile phase.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Caption: Schematic of the HPLC method for purity analysis.
Conclusion
The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 4-Hydroxy-2-nitrobenzamide. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and quality of this important chemical intermediate. The protocols provided are based on sound scientific principles and established practices for related compounds, ensuring a high degree of confidence in the analytical results.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65052, 4-Hydroxybenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586137, 4-Hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Cheméo (2023). Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8). Retrieved from [Link]
-
Jadhav, S. B., et al. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 649-656. Retrieved from [Link]
Sources
Application Notes and Protocols for Investigating the Bioactivity of 4-Hydroxy-2-nitrobenzamide
Introduction: Rationale for Investigating 4-Hydroxy-2-nitrobenzamide
In the landscape of modern drug discovery, the benzamide scaffold is a cornerstone, featured in a multitude of clinically significant therapeutic agents. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The introduction of nitro and hydroxyl functional groups to the benzamide core can significantly modulate its electronic and steric properties, thereby influencing its biological activity. Specifically, nitroaromatic compounds have a long history in medicinal chemistry, with many exhibiting potent bioactivities.[1]
This document provides a comprehensive experimental framework for the systematic investigation of the biological activities of a novel compound, 4-Hydroxy-2-nitrobenzamide. While direct studies on this specific molecule are not extensively reported, the known bioactivities of structurally related nitrobenzamide and hydroxybenzamide derivatives provide a strong rationale for its evaluation as a potential therapeutic agent.[2][3] Reports on similar structures suggest promising potential in oncology, inflammation, and infectious diseases. For instance, various nitrobenzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[3] Furthermore, compounds with hydroxyl and nitro substitutions on a phenyl ring have demonstrated significant biological effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[4]
This guide is structured to lead researchers from fundamental physicochemical characterization through a tiered in vitro screening cascade, culminating in advanced mechanistic studies and a forward-looking perspective on in vivo evaluation. Each protocol is designed to be self-validating, with integrated controls and clear endpoints, ensuring the generation of robust and reproducible data.
Part 1: Physicochemical Characterization and Compound Handling
A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for meaningful biological testing. These properties govern a compound's solubility, stability, and ultimately its bioavailability and interaction with biological systems.
Critical Physicochemical Parameters
The following table outlines the essential physicochemical properties to be determined for 4-Hydroxy-2-nitrobenzamide.
| Property | Method | Rationale |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | To ensure that the observed biological activity is attributable to the compound of interest and not impurities. |
| Solubility | Kinetic and Thermodynamic Solubility Assays in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO) | Crucial for preparing accurate dosing solutions and understanding potential precipitation issues in biological assays. |
| Lipophilicity (LogP/LogD) | Shake-flask method or computational prediction | Influences membrane permeability and potential for non-specific binding. |
| Chemical Stability | Stability testing in relevant assay buffers and media at various temperatures (e.g., 4°C, 37°C) | To determine the compound's half-life and degradation products under experimental conditions. |
Protocol: Stock Solution Preparation and Storage
Objective: To prepare a high-concentration stock solution of 4-Hydroxy-2-nitrobenzamide for use in all subsequent biological assays and to ensure its stability.
Materials:
-
4-Hydroxy-2-nitrobenzamide (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Accurately weigh a precise amount of 4-Hydroxy-2-nitrobenzamide using a calibrated analytical balance.
-
Calculate the volume of DMSO required to achieve a desired high-concentration stock solution (e.g., 10 mM or 50 mM).
-
In a sterile, amber microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is limited.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Quality Control: Before use in biological assays, perform an HPLC or LC-MS analysis on a freshly thawed aliquot to confirm purity and concentration.
Part 2: Tier 1 In Vitro Bioactivity Screening
The initial screening phase is designed to cast a wide net, identifying the primary biological activities of 4-Hydroxy-2-nitrobenzamide across key therapeutic areas.
Anticancer Activity Screening
The structural motifs within 4-Hydroxy-2-nitrobenzamide are suggestive of potential anticancer activity.[3] A primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal, non-cancerous cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-Hydroxy-2-nitrobenzamide stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 4-Hydroxy-2-nitrobenzamide in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Hypothetical IC50 Values (µM) of 4-Hydroxy-2-nitrobenzamide
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HCT116 | Colon Cancer | 18.5 |
| MCF-10A | Normal Breast Epithelial | >100 |
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases. The presence of a hydroxyl group on the aromatic ring suggests potential antioxidant and anti-inflammatory properties.[1]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA), 1% solution in PBS
-
4-Hydroxy-2-nitrobenzamide stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Aspirin (positive control)
-
Spectrophotometer
Protocol:
-
Prepare different concentrations of 4-Hydroxy-2-nitrobenzamide (e.g., 10, 50, 100, 250, 500 µg/mL) in PBS from the stock solution.
-
To 2 mL of each compound dilution, add 2.8 mL of PBS and 0.2 mL of 1% BSA solution.
-
A control solution should be prepared with 4.8 mL of PBS and 0.2 mL of 1% BSA.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 70°C for 10 minutes.
-
Cool the solutions to room temperature and measure the absorbance at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Antimicrobial Activity Screening
The nitrobenzamide scaffold is present in some antimicrobial agents, making this an important area of investigation.[3]
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
4-Hydroxy-2-nitrobenzamide stock solution (in DMSO)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
Protocol:
-
Prepare a 2-fold serial dilution of 4-Hydroxy-2-nitrobenzamide in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (0.5 McFarland standard).
-
Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Part 3: Tier 2 Mechanistic Studies (Focus on Anticancer Activity)
Should the Tier 1 screening reveal significant anticancer activity, the following mechanistic studies are recommended to elucidate the compound's mode of action.
Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell line of interest
-
4-Hydroxy-2-nitrobenzamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with 4-Hydroxy-2-nitrobenzamide at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints.
Principle: Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Materials:
-
Cancer cell line of interest
-
4-Hydroxy-2-nitrobenzamide
-
Cold 70% ethanol
-
Propidium Iodide/RNase A staining solution
-
Flow cytometer
Protocol:
-
Treat cells with 4-Hydroxy-2-nitrobenzamide at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Visualization of Experimental Workflow
Caption: A tiered approach to evaluating the bioactivity of 4-Hydroxy-2-nitrobenzamide.
Hypothetical Signaling Pathway for Anticancer Activity
Sources
Application Notes and Protocols for the Utilization of the 4-Hydroxy-2-nitrobenzamide Scaffold in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the benzamide functional group represents a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets. Its prevalence in FDA-approved drugs underscores its utility, largely due to its rigid, planar structure and its capacity to act as both a hydrogen bond donor and acceptor. The strategic functionalization of the benzamide core with substituents like hydroxyl (-OH) and nitro (-NO₂) groups can profoundly influence its physicochemical properties and biological activity. The hydroxyl group can establish critical hydrogen bonds with protein active sites, while the electron-withdrawing nitro group can modulate the electronic profile of the molecule and serve as a synthetic handle for further chemical elaboration.[1]
This guide focuses on 4-Hydroxy-2-nitrobenzamide, a relatively underexplored scaffold in medicinal chemistry. While direct studies on this specific molecule are sparse, its constituent features and the activities of its close structural analogs suggest significant potential. This document serves as both a strategic overview and a practical laboratory guide for researchers. It provides the scientific rationale, validated synthetic protocols, and biological evaluation methods to empower scientists to leverage the 4-Hydroxy-2-nitrobenzamide scaffold for the discovery of novel therapeutic agents.
Section 1: The Medicinal Chemistry Rationale
The strategic value of the 4-Hydroxy-2-nitrobenzamide scaffold lies in its unique combination of functional groups, which can be exploited for lead generation and optimization.
-
Structural Rigidity and H-Bonding: The aromatic ring provides a rigid core, ensuring that appended functional groups are presented to a biological target in a well-defined spatial orientation. The 4-hydroxy and the amide moieties are prime candidates for forming strong hydrogen bonds with amino acid residues in an enzyme's active site, a key factor for potent and specific binding.
-
The Nitro Group as a Versatile Tool: The 2-nitro group is not merely a passive substituent.
-
Electronic Modulation: As a powerful electron-withdrawing group, it significantly alters the charge distribution across the aromatic ring, which can influence binding affinity and pharmacokinetic properties.
-
A Synthetic Gateway: The true power of the nitro group in a drug discovery context is its facile reduction to a primary amine (aniline derivative). This transformation unlocks a vast chemical space for diversification. The resulting 2-amino-4-hydroxybenzamide is a versatile intermediate, ready for coupling with a wide array of chemical partners to build a library of drug candidates. This "scaffold-elaboration" approach is a cornerstone of modern medicinal chemistry.[2][3]
-
-
Inferred Therapeutic Potential from Analogs:
-
Antimicrobial Agents: Numerous studies have demonstrated that benzamide derivatives containing nitro and hydroxyl groups possess significant antibacterial and antifungal properties.[4][5] This suggests that derivatives of 4-Hydroxy-2-nitrobenzamide are promising candidates for antimicrobial screening.
-
Enzyme Inhibition: The benzamide scaffold is a frequent component of enzyme inhibitors. Notably, derivatives of 4-(2-nitrophenoxy)benzamide have been designed and synthesized as potent inhibitors of deubiquitinase (DUB) enzymes, which are implicated in viral replication and cancer progression.[6] This provides a compelling, hypothesis-driven direction for applying the 4-Hydroxy-2-nitrobenzamide core. Furthermore, analogs like 4-hydroxybenzaldehyde have shown inhibitory activity against enzymes such as GABA transaminase and tyrosinase, broadening the potential target space.[7][8]
-
Caption: Key features and strategic potential of the 4-Hydroxy-2-nitrobenzamide scaffold.
Section 2: Synthesis and Derivatization Protocols
The following protocols provide a robust pathway for the synthesis of the core scaffold and its subsequent modification into a versatile intermediate for library synthesis.
Protocol 2.1: Synthesis of 4-Hydroxy-2-nitrobenzamide
Rationale: This protocol describes the conversion of commercially available 4-hydroxy-2-nitrobenzoic acid into the corresponding primary amide. The reaction proceeds via an acid chloride intermediate, which readily reacts with ammonia to form the stable benzamide. This two-step, one-pot procedure is efficient and scalable.
Materials:
-
4-hydroxy-2-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid) in a round-bottom flask. Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Reaction Quench (Amidation): Cool the reaction mixture to room temperature and then carefully concentrate it under reduced pressure to remove excess thionyl chloride and toluene.
-
Re-dissolve the crude acid chloride residue in DCM (15 mL per gram of starting acid).
-
Cool the DCM solution in an ice bath (0°C). Add ammonium hydroxide solution (5.0 eq) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Once the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-Hydroxy-2-nitrobenzamide.
Self-Validation (Characterization):
-
¹H NMR: Confirm the presence of aromatic protons and the -NH₂ protons.
-
¹³C NMR: Confirm the number of unique carbons and the presence of the carbonyl carbon.
-
Mass Spectrometry (MS): Verify the molecular weight of the product (C₇H₆N₂O₄, MW: 182.14 g/mol ).
-
Infrared (IR) Spectroscopy: Identify characteristic peaks for O-H, N-H, C=O (amide), and N-O (nitro) stretches.
Protocol 2.2: Reduction of 4-Hydroxy-2-nitrobenzamide to 2-Amino-4-hydroxybenzamide
Rationale: This protocol details the selective reduction of the aromatic nitro group to a primary amine using tin(II) chloride. This method is effective and generally tolerant of other functional groups like amides and phenols. The resulting 2-amino-4-hydroxybenzamide is the key intermediate for library development.
Materials:
-
4-Hydroxy-2-nitrobenzamide (from Protocol 2.1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (5 M)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-Hydroxy-2-nitrobenzamide (1.0 eq) in ethanol (20 mL per gram) in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl (5 mL per gram of tin salt) to the flask.
-
Heat the reaction mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC (disappearance of starting material).
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and cool in an ice bath. Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Self-Validation (Characterization):
-
MS: Confirm the molecular weight of the product (C₇H₈N₂O₂, MW: 152.15 g/mol ).
-
¹H NMR: Observe the disappearance of the downfield nitro-substituted aromatic protons and the appearance of new upfield aromatic signals, along with the appearance of the new -NH₂ signal.
Caption: Synthetic workflow from starting material to a versatile drug discovery intermediate.
Section 3: Application in Lead Generation - A Case Study
Objective: To generate a focused library of novel compounds based on the 2-amino-4-hydroxybenzamide scaffold for screening as potential DUB inhibitors, inspired by the activity of related structures.[6]
Protocol 3.1: Parallel Amide Library Synthesis
Rationale: This protocol uses the versatile 2-amino-4-hydroxybenzamide intermediate and couples it with a diverse set of carboxylic acids. Amide bond formation is a reliable and well-understood reaction in medicinal chemistry. Using a standard peptide coupling agent like EDC allows the reaction to proceed under mild conditions, preserving the integrity of other functional groups.
Materials:
-
2-Amino-4-hydroxybenzamide (from Protocol 2.2)
-
A diverse library of carboxylic acids (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) or an equivalent coupling additive
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
96-well reaction block or individual reaction vials
Procedure (General, for one reaction):
-
In a reaction vial, dissolve the selected carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add EDC (1.3 eq) and HOBt (1.3 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of 2-Amino-4-hydroxybenzamide (1.0 eq) in DMF to the activated acid mixture.
-
Add DIPEA (2.5 eq) and allow the reaction to stir at room temperature for 12-18 hours.
-
Work-up and Purification: The reaction mixture can be quenched with water and extracted with ethyl acetate. The organic layer is then washed, dried, and concentrated. Purification is typically achieved via preparative HPLC or flash chromatography to yield the pure final compound.
Section 4: Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of the newly synthesized library.
Protocol 4.1: In Vitro Deubiquitinase (DUB) Inhibition Assay
Rationale: This fluorometric assay provides a high-throughput method to quantify the enzymatic activity of a DUB and assess the inhibitory potential of the synthesized compounds. It uses a ubiquitin-peptide substrate conjugated to a fluorophore (AMC), which is quenched. Upon cleavage by an active DUB, the free fluorophore is released, and its fluorescence can be measured.
Materials:
-
Recombinant human DUB enzyme (e.g., USP7, UCHL1)
-
Fluorogenic DUB substrate (e.g., Ub-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
Known DUB inhibitor (positive control, e.g., P22077 for USP7)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and then dilute into assay buffer. Dispense 5 µL of diluted compound solution into the wells of the 384-well plate. Include wells for positive control and vehicle control (DMSO).
-
Enzyme Addition: Add 10 µL of DUB enzyme solution (at 2x final concentration) to all wells.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the Ub-AMC substrate solution (at 2.5x final concentration) to all wells to start the reaction.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear phase of fluorescence vs. time).
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Rationale: The broth microdilution method is the gold standard for determining the MIC of a compound, which is the lowest concentration that prevents visible microbial growth.
Procedure:
-
Prepare a 2-fold serial dilution of each test compound in a 96-well plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of 5 x 10⁵ CFU/mL.
-
Inoculate each well of the plate with the bacterial suspension.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest compound concentration in which no visible growth (turbidity) is observed.
Section 5: Data Presentation and Interpretation
Quantitative data from screening should be organized for clear interpretation and to establish Structure-Activity Relationships (SAR).
Table 1: Hypothetical Screening Data for a Library of 2-(R-amido)-4-hydroxybenzamides
| Compound ID | R-Group Structure | DUB IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) |
| Lead-001 | Phenyl | 15.2 | >128 |
| Lead-002 | 4-Chlorophenyl | 5.8 | 64 |
| Lead-003 | 3-Pyridyl | 25.1 | >128 |
| Lead-004 | Cyclohexyl | >50 | 32 |
| Lead-005 | Thiophen-2-yl | 8.1 | 16 |
Interpretation: From this hypothetical data, an initial SAR can be deduced. For DUB inhibition, an electron-withdrawing group on the appended phenyl ring (Lead-002 vs. Lead-001) appears beneficial. For antimicrobial activity, aliphatic and heteroaromatic R-groups (Lead-004, Lead-005) seem to confer greater potency than simple aromatic rings. This analysis guides the next round of chemical synthesis to optimize potency and selectivity.
Conclusion
4-Hydroxy-2-nitrobenzamide, while not a widely studied molecule itself, represents a scaffold of significant latent potential for medicinal chemists. Its synthesis is straightforward, and the strategic positioning of its functional groups—particularly the reducible nitro group—provides an ideal platform for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this guide, derived from established chemical principles and the activities of analogous compounds, offer a clear and validated roadmap. By leveraging this scaffold, researchers are well-equipped to explore novel chemical space in the pursuit of potent and selective inhibitors for critical biological targets, from microbial pathogens to human enzymes involved in disease.
References
-
Manjula, S. N., et al. (2014). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 4(3), 123-130.
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem Compound Database.
-
Sparatore, A., et al. (2012). 4-hydroxybenzamide drug derivatives. Google Patents, RU2465271C2.
-
Yurttaş, L., et al. (2008). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Arzneimittelforschung, 58(8), 405-411.
-
Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate.
-
Rathi, M. A., et al. (2018). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzamide. PubChem Compound Database.
-
National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem Compound Database.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-nitrobenzaldehyde. PubChem Compound Database.
-
Wang, Y. H., et al. (2007). Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 357-361.
-
Chen, Q., et al. (2012). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3495-3498.
-
Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(5), 2136-2146.
-
Pérez-Hernández, N., et al. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Molecules, 27(25), 8868.
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 47(3), 1335-1351.
-
Rivera-Chávez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624.
-
Bongers, A., et al. (2024). Scaffold Hopping with Generative Reinforcement Learning. ChemRxiv.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of N-Substituted 4-Hydroxy-2-nitrobenzamide Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of N-Substituted 4-Hydroxy-2-nitrobenzamide Scaffolds
The N-substituted 4-hydroxy-2-nitrobenzamide scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's electronic properties and can be a key pharmacophore for various biological activities.[1][2] Furthermore, the hydroxyl and amide functionalities provide opportunities for hydrogen bonding and other interactions with biological targets, making these compounds attractive candidates for the development of novel therapeutic agents.
This class of compounds has garnered interest for its potential antimicrobial and anti-inflammatory properties.[1][3][4] The strategic placement of substituents on the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity, making the synthesis of a diverse library of these derivatives a critical step in lead optimization.
This comprehensive guide provides detailed protocols for the synthesis of N-substituted 4-hydroxy-2-nitrobenzamide derivatives, starting from the readily available 4-hydroxybenzoic acid. We will explore two primary synthetic routes: one involving the activation of the carboxylic acid using standard coupling reagents, and another proceeding through the formation of an acyl chloride intermediate. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the potential of this promising class of molecules.
Synthetic Strategies: Pathways to N-Substituted 4-Hydroxy-2-nitrobenzamides
The synthesis of N-substituted 4-hydroxy-2-nitrobenzamides commences with the nitration of 4-hydroxybenzoic acid to yield the key intermediate, 4-hydroxy-2-nitrobenzoic acid. Following this, the formation of the amide bond can be achieved through two robust and widely applicable methods.
Workflow Overview:
Caption: General synthetic workflow for N-substituted 4-hydroxy-2-nitrobenzamide derivatives.
Step 1: Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
The initial and crucial step is the regioselective nitration of 4-hydroxybenzoic acid. The hydroxyl group is an activating ortho-, para-director. To favor nitration at the 2-position, careful control of reaction conditions is essential.
Protocol 1: Nitration of 4-Hydroxybenzoic Acid
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Hydroxybenzoic Acid | 10 g (72.4 mmol) | Starting material |
| Concentrated Sulfuric Acid | 40 mL | Catalyst and solvent |
| Concentrated Nitric Acid | 6 mL | Nitrating agent |
| Temperature | 0-5 °C | Critical for selectivity |
| Reaction Time | 2-3 hours | Monitor by TLC |
| Work-up | Ice-water quench | To precipitate the product |
Detailed Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 4-hydroxybenzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.
-
Add concentrated nitric acid dropwise to the solution while maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The yellow precipitate of 4-hydroxy-2-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and dried under vacuum.
Expected Yield: 80-85%
Step 2, Route 1: Direct Amide Coupling
This route involves the direct coupling of 4-hydroxy-2-nitrobenzoic acid with a primary or secondary amine using a suitable coupling agent. This method is versatile and avoids the need to isolate the more reactive acyl chloride. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[5][6]
Reaction Mechanism: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Protocol 2: EDC/HOBt Mediated Amide Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Hydroxy-2-nitrobenzoic Acid | 1.0 eq | |
| Primary/Secondary Amine | 1.1 eq | |
| EDC.HCl | 1.2 eq | Coupling agent |
| HOBt | 1.2 eq | Additive to suppress side reactions |
| Diisopropylethylamine (DIPEA) | 2.5 eq | Base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous | Solvent |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 12-24 hours | Monitor by TLC |
Detailed Procedure:
-
Dissolve 4-hydroxy-2-nitrobenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of EDC.HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Step 2, Route 2: Acyl Chloride Formation and Subsequent Amidation
This classic two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[7][8] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.
Protocol 3: Synthesis of 4-Hydroxy-2-nitrobenzoyl chloride
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Hydroxy-2-nitrobenzoic Acid | 1.0 eq | |
| Thionyl Chloride (SOCl₂) | 2.0-3.0 eq | Can be used as both reagent and solvent |
| Catalytic DMF | 1-2 drops | |
| Temperature | Reflux (approx. 79 °C) | |
| Reaction Time | 2-4 hours |
Detailed Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-hydroxy-2-nitrobenzoyl chloride is a solid and can be used in the next step without further purification.
Protocol 4: Amidation via Acyl Chloride
| Reagent/Parameter | Quantity/Value | Notes |
| 4-Hydroxy-2-nitrobenzoyl chloride | 1.0 eq | |
| Primary/Secondary Amine | 1.1 eq | |
| Triethylamine (TEA) or Pyridine | 2.0 eq | Base to neutralize HCl by-product |
| Dichloromethane (DCM) | Anhydrous | Solvent |
| Temperature | 0 °C to room temperature | |
| Reaction Time | 1-3 hours |
Detailed Procedure:
-
Dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-hydroxy-2-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Characterization and Data
The synthesized N-substituted 4-hydroxy-2-nitrobenzamide derivatives should be thoroughly characterized to confirm their structure and purity.
Typical Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzamide core with characteristic splitting patterns. - Protons corresponding to the N-substituent. - A broad singlet for the amide N-H proton (if present). - A singlet for the phenolic -OH proton. |
| ¹³C NMR | - Carbonyl carbon signal in the range of 160-170 ppm. - Aromatic carbon signals. - Carbon signals of the N-substituent. |
| FT-IR (cm⁻¹) | - N-H stretching vibration around 3300-3500 cm⁻¹. - C=O stretching (Amide I band) around 1630-1680 cm⁻¹. - N-H bending (Amide II band) around 1510-1570 cm⁻¹. - Asymmetric and symmetric stretching of the NO₂ group around 1500-1560 and 1300-1370 cm⁻¹, respectively. - O-H stretching of the phenolic group around 3200-3600 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
Applications and Future Perspectives
N-substituted 4-hydroxy-2-nitrobenzamide derivatives have shown promise in various therapeutic areas. Their documented antimicrobial activity against a range of pathogens makes them interesting candidates for the development of new anti-infective agents.[3] Furthermore, some derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[1]
The synthetic protocols detailed in this guide provide a solid foundation for the generation of a diverse library of these compounds. Future work could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a wide range of derivatives with varying N-substituents to elucidate the key structural features required for optimal biological activity.
-
Mechanism of Action Studies: Investigating the molecular targets and pathways through which these compounds exert their biological effects.
-
Optimization of Physicochemical Properties: Modifying the structure to improve properties such as solubility, metabolic stability, and oral bioavailability for potential in vivo applications.
References
-
Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. [Link]
-
2-hydroxy-5-nitrobenzyl chloride. Organic Syntheses Procedure. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]
-
N-Acylation in combinatorial chemistry. ARKAT USA. [Link]
- Process for producing nitrobenzoyl chloride.
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
-
Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]
- PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
-
Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg. [Link]
-
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
-
CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. [Link]
-
Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. PubMed. [Link]
-
Total Synthesis of Okeaniamide A. ACS Publications. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Overcoming the Solubility Challenges of 4-Hydroxy-2-nitrobenzamide
Introduction: 4-Hydroxy-2-nitrobenzamide is a valuable building block in medicinal chemistry and drug discovery. However, its utility is often hampered by a significant, practical hurdle: poor aqueous solubility. This characteristic stems from its molecular structure—a rigid aromatic ring substituted with a lipophilic nitro group, which overpowers the hydrophilic contributions of its hydroxyl and amide functionalities. This limited solubility can create roadblocks in experimental reproducibility, formulation development, and ultimately, the interpretation of biological data.
This guide provides a structured, troubleshooting framework for researchers to systematically diagnose and overcome the solubility issues of 4-Hydroxy-2-nitrobenzamide. We will move from fundamental principles to advanced, actionable protocols, empowering you to select the most appropriate strategy for your specific experimental context.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My 4-Hydroxy-2-nitrobenzamide won't dissolve in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the underlying issue and what is my first step?
A1: Understanding and Quantifying the Intrinsic Solubility Profile
The primary reason for the low solubility in neutral aqueous solutions is the compound's molecular nature. The phenolic hydroxyl group is weakly acidic, and at physiological pH, the molecule exists predominantly in its neutral, less soluble form. The first and most critical step is to perform a baseline solubility assessment to understand the compound's behavior in different environments. This foundational data will guide all subsequent enhancement strategies.
Expert Insight: Do not mistake insolubility in one solvent for universal insolubility. A systematic screen is essential to reveal the compound's physicochemical levers.
Experimental Protocol: Baseline Solubility Determination
-
Solvent Panel Selection: Prepare a set of common laboratory solvents to probe different solubilizing mechanisms. At a minimum, include:
-
Purified Water (baseline)
-
0.1 N HCl (acidic environment)
-
0.1 N NaOH (basic environment)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (physiological environment)
-
Dimethyl Sulfoxide (DMSO) (polar aprotic solvent)
-
Ethanol (polar protic solvent)
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of 4-Hydroxy-2-nitrobenzamide (enough that a solid precipitate is visible) to a known volume of each solvent in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation and Quantification:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[1][2]
-
Data Presentation: Expected Solubility Profile of 4-Hydroxy-2-nitrobenzamide
| Solvent | Expected Solubility | Scientific Rationale |
| Water / PBS (pH 7.4) | Very Low | The molecule is in its neutral, non-ionized form, dominated by its lipophilic character. Related nitrobenzamides are sparingly soluble in water.[3][4] |
| 0.1 N HCl | Very Low | The acidic conditions suppress the deprotonation of the phenolic hydroxyl group, keeping the molecule in its least soluble state. |
| 0.1 N NaOH | High | The basic environment deprotonates the acidic phenolic hydroxyl group, forming a highly polar and much more soluble phenolate salt. |
| Ethanol / DMSO | Moderate to High | These organic solvents effectively disrupt the intermolecular forces of the solid-state compound, leading to good solvation.[5] |
Q2: The data confirms high solubility in basic solutions, but my biological assay is sensitive to high pH. How can I achieve sufficient aqueous solubility under near-neutral conditions?
A2: Leveraging Co-solvents for Enhanced Solubility
When pH modification is not a viable option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "polarity tuning" makes the aqueous environment more favorable for dissolving lipophilic compounds.[6]
Expert Insight: The goal of a co-solvent system is to find a delicate balance: maximizing drug solubility while minimizing any potential impact of the organic solvent on your experimental system (e.g., enzyme activity, cell viability).
Experimental Protocol: Co-solvent System Optimization
-
Select Biocompatible Co-solvents: Choose co-solvents commonly used in biological research, such as DMSO, ethanol, or polyethylene glycol 300 (PEG300).
-
Prepare Stock Solution: Dissolve the 4-Hydroxy-2-nitrobenzamide in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Titration into Aqueous Buffer:
-
Begin with your final aqueous buffer (e.g., PBS, pH 7.4).
-
While vortexing, slowly add small aliquots of the concentrated stock solution to the buffer.
-
Visually monitor for any signs of precipitation. The point at which the solution becomes cloudy or forms a precipitate is the limit of solubility for that specific co-solvent percentage.
-
-
Determine Optimal Concentration: Test several final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v) to identify the lowest percentage that maintains the desired drug concentration in a clear solution.
Logical Workflow for Solubility Troubleshooting
Caption: A systematic workflow for addressing the solubility challenges of 4-Hydroxy-2-nitrobenzamide.
Q3: I have minimized the co-solvent concentration, but I still observe precipitation over time or upon dilution. Are there more robust methods for solubilization?
A3: Advanced Formulation Strategies: Surfactants and Cyclodextrins
For challenging cases or when long-term stability in an aqueous environment is critical, advanced formulation techniques involving surfactants or cyclodextrins are highly effective. These methods encapsulate the drug on a molecular level, dramatically increasing its apparent aqueous solubility.
Mechanism 1: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures (micelles). The hydrophobic drug molecules are sequestered into the lipophilic core of these micelles, while the hydrophilic outer shell keeps the entire complex dissolved in water.[7]
Mechanism 2: Inclusion Complexation with Cyclodextrins
Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The poorly soluble drug can be encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in water.[8]
Experimental Protocol: Screening Advanced Formulations
-
Reagent Selection:
-
Surfactant: Choose a non-ionic, low-toxicity surfactant like Polysorbate 80 (Tween® 80).
-
Cyclodextrin: Select a highly soluble derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
-
Preparation of Formulation Vehicle:
-
Prepare aqueous solutions of the surfactant or cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
-
Solubility Enhancement Test:
-
Use the shake-flask method described in A1, but use the formulation vehicles instead of pure solvents.
-
Add an excess of 4-Hydroxy-2-nitrobenzamide to each formulation vehicle.
-
Equilibrate for 24-48 hours, centrifuge, and quantify the concentration in the supernatant. This will reveal the most effective formulation and concentration for your needs.
-
Visualization of Advanced Solubilization Mechanisms
Caption: Mechanisms of drug encapsulation by a surfactant micelle versus an inclusion complex with cyclodextrin.
References
-
Chemical Properties of 4-Hydroxybenzamide (CAS 619-57-8) - Cheméo . Cheméo. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . International Journal of Medical Science and Dental Research. Available at: [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry . ACS Publications. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry . Springer. Available at: [Link]
-
4-Hydroxy-2-nitrobenzaldehyde | C7H5NO4 | CID 586137 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
How can I measure concentration of low-solubility organic compounds in water? . ResearchGate. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Ascendia Pharma. Available at: [Link]
-
Solubility of Organic Compounds . University of Toronto. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review - WJBPHS . World Journal of Biology and Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization . ResearchGate. Available at: [Link]
-
Dissolution Rate Enhancement of Poorly Water Soluble Drugs - YouTube . YouTube. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . University of Colorado Boulder. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? . Journal of Global Pharma Technology. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research . Global Research Online. Available at: [Link]
-
4-Nitrobenzamide CAS 619-80-7 Product Specification . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
4-hydroxy-N-[2-[(4-hydroxy-3-nitrobenzoyl)hydrazinylidene]ethylideneamino]-3-nitrobenzamide - PubChem . National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 13160-56-0: N-(4-Hydroxyphenyl)-4-nitrobenzamide [cymitquimica.com]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in 4-Hydroxy-2-nitrobenzamide Samples
Welcome to the Technical Support Center for 4-Hydroxy-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve contamination issues encountered during the synthesis, purification, and handling of 4-Hydroxy-2-nitrobenzamide. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 4-Hydroxy-2-nitrobenzamide sample shows an unexpected yellowish or brownish tint. What could be the cause?
An off-color appearance in your sample, which should ideally be a pale yellow solid, often points to the presence of impurities. The most common culprits are residual starting materials or byproducts from the synthesis process. Specifically, incomplete nitration of 4-hydroxybenzoic acid or the presence of isomeric impurities can lead to discoloration.
For a deeper dive into potential impurities, refer to the "Common Impurities and Their Sources" section below.
Q2: I'm observing extra peaks in the HPLC chromatogram of my purified 4-Hydroxy-2-nitrobenzamide. How can I identify them?
The appearance of extraneous peaks is a clear indicator of contamination. These can stem from several sources including residual reactants, isomeric byproducts, or degradation products. A systematic approach is crucial for identification.
Initial Steps:
-
Analyze Starting Materials: Run an HPLC analysis of your starting material, 4-hydroxybenzoic acid, and any reagents used in the nitration and amidation steps. This will help you identify any unreacted starting materials in your final product.
-
Review Synthesis Route: The nitration of 4-hydroxybenzoic acid can yield both the desired 2-nitro and the undesired 3-nitro isomers.[1][2] The 4-hydroxy-3-nitrobenzoic acid is a common process-related impurity.
-
Consider Degradation: Depending on storage conditions and handling, 4-Hydroxy-2-nitrobenzamide can degrade. The primary degradation pathways to consider are hydrolysis of the amide bond to form 4-hydroxy-2-nitrobenzoic acid and reduction of the nitro group to form 4-hydroxy-2-aminobenzamide.
For a detailed analytical approach, see the "Analytical Protocols for Impurity Detection" section.
Q3: My sample's melting point is lower and has a broader range than expected. What does this indicate?
A depressed and broad melting point range is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the pure substance, requiring less energy to break the intermolecular forces.
To address this, purification is necessary. Recrystallization is often an effective method for removing minor impurities. For more persistent impurities, column chromatography may be required.
Q4: How can I prevent contamination during the synthesis of 4-Hydroxy-2-nitrobenzamide?
Proactive prevention is key to obtaining a pure product. Adhering to good laboratory practices is essential.[3][4][5][6][7]
Key Prevention Strategies:
-
Use High-Purity Reagents: The purity of your starting materials directly impacts the purity of your final product.
-
Dedicated Glassware: Use glassware exclusively for a specific synthesis to avoid cross-contamination from previous reactions.
-
Inert Atmosphere: When handling sensitive reagents or intermediates, consider using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Controlled Reaction Conditions: Carefully control reaction parameters such as temperature and reaction time to minimize the formation of byproducts.
-
Thorough Work-up: Ensure your work-up procedure is designed to effectively remove unreacted reagents and catalysts.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, question-and-answer-formatted guide to address specific contamination issues.
Synthesis-Related Impurities
Q: I suspect my 4-Hydroxy-2-nitrobenzamide is contaminated with unreacted 4-hydroxybenzoic acid. How can I confirm this and remove it?
A: Unreacted 4-hydroxybenzoic acid is a common impurity if the initial nitration or subsequent amidation is incomplete.
-
Confirmation:
-
Removal:
-
Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic 4-hydroxybenzoic acid.
-
Recrystallization: If the impurity persists, recrystallization from a suitable solvent system can effectively purify your product.
-
Q: My analytical data suggests the presence of an isomer, likely 4-hydroxy-3-nitrobenzamide. How did this form and how can I separate it?
A: The nitration of 4-hydroxybenzoic acid is a key step where isomeric impurities can be introduced. The hydroxyl group is an ortho-, para-directing group, making the formation of both 2-nitro and 3-nitro isomers possible.[1][2]
-
Formation: The reaction conditions of the nitration step, such as temperature and the concentration of nitric acid, can influence the ratio of isomers formed.
-
Separation:
-
Fractional Recrystallization: This technique can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.
-
Q: I've identified 4-hydroxy-2-nitrobenzoic acid in my sample. What is its origin and how do I remove it?
A: 4-hydroxy-2-nitrobenzoic acid can be present for two main reasons:
-
Incomplete Amidation: If the conversion of the carboxylic acid to the amide is not complete, the intermediate will remain in your product.
-
Hydrolysis: The amide bond in 4-Hydroxy-2-nitrobenzamide can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic conditions, especially with heat.[10]
-
Removal:
-
Aqueous Base Wash: Similar to removing 4-hydroxybenzoic acid, an aqueous base wash during the work-up can remove the acidic 4-hydroxy-2-nitrobenzoic acid.
-
Column Chromatography: If the impurity is present in the final product, column chromatography is the most reliable method for its removal.
-
Degradation Products
Q: My sample has been stored for a while and now shows a new impurity. What are the likely degradation products?
A: Over time, especially with exposure to light, heat, or non-neutral pH, 4-Hydroxy-2-nitrobenzamide can degrade.
-
Potential Degradation Pathways:
-
Hydrolysis: As mentioned, the amide can hydrolyze to 4-hydroxy-2-nitrobenzoic acid.
-
Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming 4-hydroxy-2-nitrosobenzamide, 4-hydroxy-2-(hydroxylamino)benzamide, or 4-hydroxy-2-aminobenzamide, respectively.
-
-
Identification:
-
LC-MS: This is the most powerful technique for identifying unknown degradation products by providing both retention time and mass-to-charge ratio information.
-
-
Prevention:
-
Store your sample in a cool, dark, and dry place.
-
Use an inert atmosphere for long-term storage if the sample is particularly sensitive.
-
External Contamination
Q: I'm concerned about microbial contamination in my non-sterile compounded sample. What are the common sources and how can I mitigate them?
A: In a non-sterile compounding environment, microbial contamination is a significant risk.[11][12]
-
Common Sources:
-
Mitigation Strategies:
-
Proper Gowning: Use of gloves, lab coats, and other appropriate personal protective equipment (PPE) is crucial.[4][6]
-
Clean Workspaces: Regularly clean and disinfect all work surfaces and equipment.
-
Controlled Environment: Perform manipulations in a clean and controlled area, away from high-traffic zones.[14]
-
Material Handling: Minimize the exposure of your sample and reagents to the open environment.
-
Analytical Protocols for Impurity Detection
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing 4-Hydroxy-2-nitrobenzamide.[15][16][17]
Recommended HPLC Method
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more non-polar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for your specific sample and impurity profile.
Visualizing Troubleshooting Workflows
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Potential sources of contamination throughout the lifecycle of 4-Hydroxy-2-nitrobenzamide.
Summary of Potential Impurities
| Impurity Name | Source | Recommended Analytical Technique |
| 4-Hydroxybenzoic Acid | Unreacted starting material | HPLC, TLC |
| 4-Hydroxy-3-nitrobenzoic Acid | Isomeric byproduct of nitration | HPLC, LC-MS |
| 4-Hydroxy-2-nitrobenzoic Acid | Incomplete amidation or hydrolysis | HPLC, LC-MS |
| 4-Hydroxy-2-aminobenzamide | Reduction of the nitro group | HPLC, LC-MS |
| Microbial Contaminants | External environment, personnel | Plate counting, Microscopy |
References
- DE2316495B2, PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID, Google P
- US20160318841A1, Production process and purification process of 4-hydroxy-benzoic acid long chain ester, Google P
- Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters, Google P
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules, JOCPR, [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination, Quimivita, [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation, Longdom Publishing, [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review, NIH, [Link]
- WO2010002075A1, Methods for preparing amide derivatives, Google P
-
Ensuring quality in non-sterile compounding, Alberta College of Pharmacy, [Link]
-
Chemical Synthesis Safety Tips To Practice in the Lab, Moravek, [Link]
-
Amide synthesis by oxidation, hydrolysis or rearrangement, Organic Chemistry Portal, [Link]
-
Preventing Contamination In Compounding Facilities, AsepticEnclosures, [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration, ResearchGate, [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples, ResearchGate, [Link]
-
Microbial contamination of nonsterile pharmaceuticals in public hospital settings, NIH, [Link]
- KR860001389B1, Method for preparing a natrobenzoic acid amide derivative, Google P
-
How To Avoid Contamination in Lab, Technical Safety Services, [Link]
-
Preparation of 3-hydroxy-4-nitrobenzoic acid, PrepChem.com, [Link]
-
Amide Hydrolysis Using Acid Or Base, Master Organic Chemistry, [Link]
-
Forced Degradation Studies for Biopharmaceuticals, Pharmaceutical Technology, [Link]
-
What are the most effective methods in reducing the risk of cross-contamination in clinical bacteriology laboratory?, ResearchGate, [Link]
-
〈795〉 PHARMACEUTICAL COMPOUNDING—NONSTERILE PREPARATIONS, Texas State Board of Pharmacy, [Link]
-
-
analytical methods, Agency for Toxic Substances and Disease Registry, [Link]
-
-
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid, ResearchGate, [Link]
-
How to Avoid Contamination in Lab Samples, Aurora Biomed, [Link]
-
HPLC Methods for analysis of 4-Hydroxybenzoic acid, HELIX Chromatography, [Link]
-
Forced Degradation Studies Research Articles, R Discovery, [Link]
-
Sterile vs Non-Sterile Compounding Filters, International Filter Products, [Link]
-
Forced Degradation – A Review, Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers, [Link]
Sources
- 1. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 2. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. moravek.com [moravek.com]
- 5. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 6. researchgate.net [researchgate.net]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. longdom.org [longdom.org]
- 9. helixchrom.com [helixchrom.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Microbial contamination of nonsterile pharmaceuticals in public hospital settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy.texas.gov [pharmacy.texas.gov]
- 13. Preventing Contamination In Compounding Facilities | AsepticEnclosures [asepticenclosures.com]
- 14. Ensuring quality in non-sterile compounding - Alberta College of Pharmacy [abpharmacy.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing Bioassays for Novel Benzamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for developing and optimizing bioassays for novel or poorly characterized compounds, using 4-Hydroxy-2-nitrobenzamide as a representative case study. Rather than a rigid protocol for a non-existent standard assay, this document offers a strategic roadmap, troubleshooting guides, and expert insights to navigate the complexities of early-stage drug discovery.
Introduction: The Challenge of a Novel Compound
You have synthesized or acquired a novel compound, "4-Hydroxy-2-nitrobenzamide." It is a small molecule with potential therapeutic value, but its biological target and activity are unknown. The immediate challenge is to develop a robust and reliable bioassay to screen for its activity and elucidate its mechanism of action. This guide will walk you through the critical steps, from initial compound characterization to advanced assay optimization and troubleshooting.
The principles discussed here are broadly applicable to many novel small molecules, but we will use the specific chemical properties of a nitroaromatic and phenolic compound like 4-Hydroxy-2-nitrobenzamide to illustrate key challenges you might face, such as solubility issues, potential for assay interference, and metabolic instability.
Frequently Asked Questions (FAQs)
Q1: My 4-Hydroxy-2-nitrobenzamide is precipitating in the assay medium. What should I do?
A1: Compound precipitation is a common issue, especially for planar aromatic structures. Here’s a systematic approach to troubleshoot this:
-
Check DMSO Concentration: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is at a level tolerated by your assay system (usually ≤ 0.5%). High DMSO concentrations can cause some compounds to "crash out" when diluted into aqueous buffer.
-
Assess Solubility Limits: Determine the thermodynamic and kinetic solubility of your compound in the specific assay buffer you are using. This can be done using methods like nephelometry or visual inspection under a microscope.
-
Use Additives: Consider the inclusion of non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.01-0.05%) in your assay buffer to improve compound solubility.
-
Pre-dilution Strategy: Instead of a large single dilution step, perform a serial dilution in an intermediate solvent or directly in the assay buffer to avoid sudden changes in solvent polarity.
Q2: I'm observing high background signal or autofluorescence in my fluorescence-based assay. Could the compound be the cause?
A2: Yes, nitroaromatic compounds like 4-Hydroxy-2-nitrobenzamide are known to interfere with fluorescence-based assays. The nitro group can quench fluorescence, and the conjugated aromatic system can exhibit autofluorescence.
-
Run a Compound-Only Control: Test your compound at various concentrations in the assay buffer without the enzyme or cells. This will quantify its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Wavelength Shift: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted), as compound interference is often more pronounced in the blue-green spectrum.
-
Use a Different Assay Technology: If interference is intractable, consider switching to a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology like surface plasmon resonance (SPR).
Q3: My assay results are not reproducible. What are the most common sources of variability?
A3: Poor reproducibility can stem from multiple sources. A systematic investigation is key.
-
Reagent Stability: How stable is 4-Hydroxy-2-nitrobenzamide in your assay buffer at the incubation temperature? Phenolic and nitro groups can be susceptible to degradation. Perform a time-course experiment where the compound is pre-incubated in the buffer for varying durations before the assay is initiated.
-
Liquid Handling: Inaccurate or inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated and use low-retention tips. For multi-well plates, the order of reagent addition should be consistent.
-
Environmental Factors: Plate edge effects, where wells on the perimeter of a microplate behave differently, can be caused by temperature and evaporation gradients. Consider not using the outer wells or using plates with moats that can be filled with water.
-
Cell-Based Assay Variability: If using cells, factors like passage number, cell density, and serum lot can introduce significant variability. Standardize these parameters rigorously.
Troubleshooting Guide: A Deeper Dive
Problem 1: Low Assay Window (Poor Z'-factor)
The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay. If your Z' is below 0.5, the separation between your positive and negative controls is not large enough for reliable hit identification.
Troubleshooting Workflow:
Caption: Troubleshooting logic for a low Z'-factor.
Detailed Steps:
-
Enzyme/Substrate Optimization (for enzymatic assays): For a new inhibitor like 4-Hydroxy-2-nitrobenzamide, you are likely developing an enzyme inhibition assay. It is crucial to run the assay under initial velocity conditions. This is typically achieved by using a substrate concentration at or below its Michaelis constant (Km) and a low enzyme concentration. This ensures the assay is sensitive to inhibitors.
-
Cell Density and Health (for cell-based assays): The number of cells seeded per well dramatically affects the metabolic activity and signal output. Create a cell titration curve to find the optimal density that gives a robust signal without over-confluency at the end of the experiment.
-
Incubation Times: Both compound pre-incubation and reaction/stimulation times need to be optimized. A time-course experiment will reveal the point at which the signal is maximal and the reaction is still in a linear range.
Problem 2: Hit Confirmation Failure - Is it a False Positive?
A common challenge in drug discovery is that initial "hits" from a primary screen are often not real. Compounds like 4-Hydroxy-2-nitrobenzamide can act as "pan-assay interference compounds" (PAINS). Nitroaromatic structures, in particular, can be redox-active or form aggregates that non-specifically inhibit enzymes.
Workflow for Hit Validation:
Caption: Workflow for validating a primary screening hit.
Key Validation Steps:
-
Dose-Response Curve: A true inhibitor should exhibit a sigmoidal dose-response relationship, from which an IC50 (half-maximal inhibitory concentration) can be calculated. A flat or irregular curve may suggest non-specific activity or solubility issues at high concentrations.
-
Test for Aggregation: Re-run the IC50 determination in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, its apparent potency will be significantly reduced by the detergent.
-
Orthogonal Assays: Confirm the activity in a secondary assay that uses a different technology or endpoint but measures the same biological event. For example, if your primary assay measures enzyme activity by fluorescence, a secondary assay could use mass spectrometry to directly measure product formation.
Experimental Protocols
Protocol 1: Determining Compound Solubility in Assay Buffer
-
Prepare a high-concentration stock solution of 4-Hydroxy-2-nitrobenzamide in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the stock into your final assay buffer to achieve final compound concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration is constant in all samples.
-
Include a "buffer + DMSO only" negative control.
-
Incubate the samples under the same conditions as your main assay (e.g., 30 minutes at room temperature).
-
Measure the turbidity of each sample using a nephelometer or by measuring absorbance at a high wavelength (e.g., 600 nm) on a plate reader.
-
Alternatively, visually inspect each well of a clear-bottom plate under a microscope for signs of precipitate.
-
The highest concentration that shows no increase in turbidity or visible precipitate is the limit of solubility.
Protocol 2: Assessing Compound Autofluorescence
-
Prepare a dilution series of 4-Hydroxy-2-nitrobenzamide in assay buffer in a microplate (the same type used for your assay).
-
Include wells with buffer + DMSO only (blank) and wells with your positive control fluorophore, if applicable.
-
Read the plate on a fluorescence plate reader using the exact same excitation and emission wavelengths, gain, and other settings as your main assay.
-
Subtract the blank reading from all wells.
-
Compare the signal from the compound-containing wells to your assay's negative and positive controls. If the compound's signal is more than 10% of the signal range of the assay, it may be a significant source of interference.
Data Summary Tables
Table 1: Hypothetical Solubility and Autofluorescence Data for 4-Hydroxy-2-nitrobenzamide
| Compound Conc. (µM) | Turbidity (OD 600nm) | % Autofluorescence (relative to positive control) |
| 100 | 0.25 (Precipitate) | 15.2% |
| 50 | 0.08 (Precipitate) | 8.1% |
| 25 | 0.02 (Soluble) | 4.3% |
| 10 | 0.01 (Soluble) | 1.5% |
| 1 | 0.01 (Soluble) | <1% |
| 0 (Buffer + DMSO) | 0.01 | 0% |
References
-
Title: Assay Guidance Manual: Assay Development for High-Throughput Screening Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]
-
Title: The continuing problem of false positives in high-throughput screening Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The Michaelis-Menten equation and the principles of enzyme kinetics Source: Biochemical Journal URL: [Link]
-
Title: Pan-assay interference compounds (PAINS) and other promiscuous compounds in academic drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Compound aggregation in drug discovery: the evolution of a concept and its impact on screening and lead optimization Source: Expert Opinion on Drug Discovery URL: [Link]
Validation & Comparative
This guide provides an in-depth comparative analysis of 4-Hydroxy-2-nitrobenzamide and a selection of its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the physicochemical properties, synthesis, and biological activities of these compounds. By presenting experimental data and detailed protocols, this guide aims to facilitate the rational design of novel therapeutics.
Introduction: The Therapeutic Potential of Substituted Benzamides
Substituted benzamides are a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these molecules is often dictated by the nature and position of substituents on the benzene ring. The introduction of nitro and hydroxyl groups, in particular, can significantly influence the electronic properties, and therefore the biological activity of the benzamide scaffold.[3]
4-Hydroxy-2-nitrobenzamide, the focal point of this guide, is a fascinating molecule whose properties are shaped by the interplay of an electron-withdrawing nitro group and an electron-donating hydroxyl group. This unique substitution pattern makes it an intriguing candidate for various therapeutic applications, including as a potential inhibitor of enzymes involved in DNA repair, such as Poly (ADP-ribose) polymerase (PARP).[4][5]
This guide will compare 4-Hydroxy-2-nitrobenzamide with the following related compounds to elucidate key structure-activity relationships:
-
4-Hydroxy-3-nitrobenzamide: A positional isomer to understand the impact of nitro group placement.
-
4-Nitrobenzamide: To assess the influence of the hydroxyl group.
-
4-Hydroxybenzamide: To evaluate the contribution of the nitro group.
-
2-Nitrobenzamide: A positional isomer to explore the effect of the hydroxyl group's absence at the 4-position.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed and experimental properties of 4-Hydroxy-2-nitrobenzamide and its selected analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors | Water Solubility | Melting Point (°C) |
| 4-Hydroxy-2-nitrobenzamide | C₇H₆N₂O₄ | 182.13 | 1.3 | 110.13 | 2 | 4 | Sparingly soluble | Not reported |
| 4-Hydroxy-3-nitrobenzamide | C₇H₆N₂O₄ | 182.13 | 1.8 | 110.13 | 2 | 4 | Sparingly soluble | Not reported |
| 4-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | 0.8 | 88.9 | 1 | 3 | <0.1 g/100 mL at 18°C[6] | 199-201[6] |
| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 0.491 | 63.3 | 2 | 2 | Soluble | 162-164 |
| 2-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | -0.1 | 88.9 | 1 | 3 | <0.1 mg/mL at 18°C[7] | 176-178[7] |
Expert Analysis: The presence of both a nitro and a hydroxyl group in 4-Hydroxy-2-nitrobenzamide and its 3-nitro isomer significantly increases the topological polar surface area (TPSA) compared to the monosubstituted analogs. This suggests potentially lower cell permeability but enhanced interactions with polar biological targets. The LogP values indicate that these di-substituted compounds retain moderate lipophilicity. The lower water solubility of the nitro-containing compounds is a critical consideration for formulation and delivery.
Synthesis of 4-Hydroxy-2-nitrobenzamide and Related Compounds
The synthesis of these benzamide derivatives typically involves the amidation of the corresponding benzoic acid. A plausible synthetic route for 4-Hydroxy-2-nitrobenzamide is outlined below, starting from the commercially available 4-amino-2-nitrobenzoic acid.
Synthesis of 4-Hydroxy-2-nitrobenzoic Acid
This protocol is adapted from a known procedure for the synthesis of hydroxylated nitrobenzoic acids.[8]
Experimental Protocol:
-
Diazotization: Suspend 4-amino-2-nitrobenzoic acid (1.0 eq) in water. Slowly add concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 5°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture for 1-2 hours at 0°C.
-
Hydrolysis: Quench the reaction with urea to remove excess nitrous acid. Add the diazonium salt solution dropwise to a boiling solution of dilute sulfuric acid. Reflux the mixture for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-2-nitrobenzoic acid.
Amidation of 4-Hydroxy-2-nitrobenzoic Acid
This is a general procedure for the conversion of a carboxylic acid to a primary amide.
Experimental Protocol:
-
Acid Chloride Formation: To a solution of 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Ammonolysis: Dissolve the crude acid chloride in a suitable solvent (e.g., THF) and add it dropwise to a cooled (0°C) concentrated solution of ammonium hydroxide. Stir the reaction mixture for 1-2 hours at room temperature.
-
Work-up and Isolation: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford 4-Hydroxy-2-nitrobenzamide.
Causality Behind Experimental Choices: The use of thionyl chloride is a standard and effective method for converting carboxylic acids to the more reactive acid chlorides, facilitating the subsequent nucleophilic attack by ammonia. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid. The dropwise addition of the acid chloride to excess ammonium hydroxide at low temperature helps to control the exothermicity of the reaction and minimize side product formation.
Comparative Biological Activity
The biological activity of benzamide derivatives is highly dependent on their substitution patterns. This section explores the potential anti-inflammatory and anticancer activities of 4-Hydroxy-2-nitrobenzamide and its analogs, drawing on published data for related compounds.
Anti-inflammatory Activity
Nitro-substituted benzamides have shown promising anti-inflammatory properties.[9] A key mechanism of inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The inhibitory effect of these compounds on NO production can be assessed in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay [9]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay): Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the NO production.
Expected Outcomes and Structure-Activity Relationship:
Based on studies of related nitrobenzamides, it is hypothesized that the position of the nitro group will significantly impact anti-inflammatory activity.[9] The electron-withdrawing nature of the nitro group can influence the acidity of the amide proton and the overall electronic distribution of the molecule, affecting its interaction with the iNOS enzyme or other targets in the inflammatory pathway. The presence of the hydroxyl group may also contribute to activity through hydrogen bonding interactions.
Logical Relationship of Substituents to Activity
Caption: Influence of key functional groups on the predicted biological activities of substituted benzamides.
Anticancer Activity: PARP Inhibition
A significant area of interest for benzamide derivatives is their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP).[4][5] PARP is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality, a promising therapeutic strategy.[4] The benzamide moiety can act as a pharmacophore, mimicking the nicotinamide portion of the PARP substrate, NAD⁺.[5]
Proposed Mechanism of Action: PARP Inhibition
The anticancer activity of certain benzamide derivatives is attributed to their ability to competitively inhibit the binding of NAD⁺ to the catalytic domain of PARP. This inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins to sites of DNA damage. The accumulation of unrepaired DNA single-strand breaks leads to the formation of cytotoxic double-strand breaks during DNA replication, ultimately causing cell death in cancer cells with compromised homologous recombination repair.
PARP Inhibition Workflow
Caption: Proposed mechanism of PARP inhibition by benzamide derivatives.
Experimental Protocol: In Vitro PARP1 Inhibition Assay
A commercially available colorimetric PARP1 assay kit can be used to quantify the inhibitory activity of the compounds.
-
Assay Setup: Coat a 96-well plate with histones, which will serve as the substrate for PARP1.
-
Compound Incubation: Add various concentrations of the test compounds, along with recombinant PARP1 enzyme and activated DNA.
-
PARP Reaction: Initiate the PARP reaction by adding biotinylated NAD⁺. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP). After another incubation and wash, add a TMB substrate.
-
Data Analysis: Measure the absorbance at 450 nm. The signal is proportional to the amount of biotin incorporated, and thus to the PARP1 activity. Calculate the IC₅₀ values for each compound.
Conclusion and Future Directions
This comparative guide provides a framework for understanding the structure-activity relationships of 4-Hydroxy-2-nitrobenzamide and its analogs. The interplay between the hydroxyl and nitro substituents significantly influences the physicochemical and biological properties of these compounds. The provided experimental protocols offer a starting point for the systematic evaluation of these molecules as potential anti-inflammatory or anticancer agents.
Future research should focus on the synthesis and biological testing of 4-Hydroxy-2-nitrobenzamide and a wider range of its derivatives to build a more comprehensive QSAR model. Further investigation into the specific mechanisms of action, including off-target effects, will be crucial for the development of safe and effective therapeutics based on this promising scaffold.
References
- Mallu, P. et al. (2016). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 6(2), 1262-1269.
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 7(3), 134-140.
- Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
- Taylor & Francis Online. (2021). In vitro and in silico studies of nitrobenzamide derivatives as potential anti-neuroinflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1939-1951.
- National Center for Biotechnology Information. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 564601.
- ResearchGate. (2024). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
- ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2018). Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy. Clinical Cancer Research, 24(18), 4417-4425.
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Clinical PARP inhibitors allosterically induce PARP2 retention on DNA.
- National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183.
- National Center for Biotechnology Information. (2015). DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles' Heel of Cancer. Cancers, 7(4), 2135-2150.
- MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(21), 11593.
- ResearchGate. (n.d.).
- MDPI. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 23(3), 1183.
- PubMed Central. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
- MDPI. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers, 13(16), 4157.
- PubMed. (2019). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. Bioorganic Chemistry, 86, 480-489.
- National Center for Biotechnology Information. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Molecules, 27(13), 4209.
- ResearchGate. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- PubMed. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Journal of Applied Microbiology, 134(7).
- PubMed. (2018). 4-Hydroxy-3-nitro-5-ureido-benzenesulfonamides Selectively Target the Tumor-Associated Carbonic Anhydrase Isoforms IX and XII Showing Hypoxia-Enhanced Antiproliferative Profiles. Journal of Medicinal Chemistry, 61(24), 11196-11208.
-
PubChem. (n.d.). 4-Hydroxybenzamide. Retrieved from [Link]
- ResearchGate. (n.d.). Inhibition of PARP activity selectively inhibits the survival of cells....
- MDPI. (2020). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.
- New Journal of Chemistry. (2022). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry, 46(3), 1156-1172.
-
YouTube. (2016, November 17). What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. Retrieved from [Link]
- PubMed. (1985). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity.
-
ATB. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
- Frontiers. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 298.
- Frontiers. (2017). Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers in Chemistry, 5, 5.
- Oriental Journal of Chemistry. (2018). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 34(3), 1547-1554.
-
Taylor & Francis Online. (n.d.). Competitive inhibition – Knowledge and References. Retrieved from [Link]
- MDPI. (2021). Therapeutic Targeting of DNA Damage Response in Cancer. Cancers, 13(16), 4157.
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
-
YouTube. (2022, November 14). Understanding DNA Damage Repair. Retrieved from [Link]
-
YouTube. (2018, April 3). The Role of Targeting DNA Repair with PARP. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. 4-hydroxy-2-nitrobenzoic acid | 74230-08-3 [chemicalbook.com]
- 8. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to the Cross-Validation of 4-Hydroxy-2-nitrobenzamide's Bioactivity as a Putative PARP Inhibitor
This guide provides a comprehensive framework for the cross-validation of the bioactivity of 4-Hydroxy-2-nitrobenzamide, a compound of interest in drug discovery. Based on the chemical scaffold, we hypothesize its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor. This document will objectively compare its potential performance with established PARP inhibitors and provide detailed experimental protocols for validation.
Introduction: The Rationale for Investigating 4-Hydroxy-2-nitrobenzamide as a PARP Inhibitor
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[1] In oncology, PARP inhibitors have emerged as a significant class of therapeutics, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The benzamide moiety is a common feature in many known PARP inhibitors, suggesting that 4-Hydroxy-2-nitrobenzamide could exhibit similar activity.[2][3]
This guide will detail a rigorous, multi-faceted approach to not only determine the bioactivity of 4-Hydroxy-2-nitrobenzamide but also to cross-validate these findings using orthogonal assays. We will compare its potential efficacy against well-characterized PARP inhibitors, providing a clear context for its potential therapeutic utility.
Comparative Framework: Benchmarking Against Established PARP Inhibitors
To ascertain the relative potency and specificity of 4-Hydroxy-2-nitrobenzamide, it is essential to benchmark it against clinically approved and well-studied PARP inhibitors. For the purpose of this guide, we will use Olaparib and Rucaparib as our primary comparators.
| Compound | Structure | Known IC50 (PARP1) | Key Characteristics |
| 4-Hydroxy-2-nitrobenzamide | (Structure to be determined or hypothesized) | To be determined | Putative PARP inhibitor based on benzamide scaffold. |
| Olaparib | (Image of Olaparib structure) | ~1-5 nM | Orally bioavailable, potent inhibitor of PARP1 and PARP2.[4] |
| Rucaparib | (Image of Rucaparib structure) | ~1.2 nM | Intravenous and oral formulations, potent inhibitor of PARP1, PARP2, and PARP3. |
Experimental Cross-Validation Workflow
A robust cross-validation strategy employs multiple, independent assays to confirm the biological activity and target engagement of a compound. This minimizes the risk of artifacts and off-target effects. The following workflow is proposed for 4-Hydroxy-2-nitrobenzamide.
Caption: A multi-step workflow for the cross-validation of 4-Hydroxy-2-nitrobenzamide's bioactivity.
Detailed Experimental Protocols
In Vitro Biochemical PARP Inhibition Assay
Objective: To determine the direct inhibitory effect of 4-Hydroxy-2-nitrobenzamide on PARP1 enzyme activity in a cell-free system.
Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1. Inhibition of PARP1 activity results in a decreased signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 10X PARP buffer (500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).
-
Reconstitute recombinant human PARP1 enzyme to 10 nM in 1X PARP buffer.
-
Prepare a 2X Histone/DNA mix: 2 µg/mL H1 histones and 2 µg/mL activated DNA in 1X PARP buffer.
-
Prepare a 4X Biotinylated NAD+ solution (2 µM) in 1X PARP buffer.
-
Prepare serial dilutions of 4-Hydroxy-2-nitrobenzamide, Olaparib, and Rucaparib in DMSO, followed by a 1:100 dilution in 1X PARP buffer.
-
-
Assay Procedure:
-
Add 5 µL of compound dilutions to a 384-well plate.
-
Add 10 µL of the 2X Histone/DNA mix to all wells.
-
Add 5 µL of the 10 nM PARP1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 4X Biotinylated NAD+ solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of 0.5 M EDTA.
-
-
Detection:
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated 384-well plate.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate 3 times with 1X PBS-T.
-
Add 20 µL of a primary antibody against PAR (poly ADP-ribose) and incubate for 60 minutes.
-
Wash the plate 3 times with 1X PBS-T.
-
Add 20 µL of a secondary HRP-conjugated antibody and incubate for 30 minutes.
-
Wash the plate 5 times with 1X PBS-T.
-
Add 20 µL of TMB substrate and incubate until color development.
-
Stop the reaction with 20 µL of 2N H2SO4 and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the direct binding of 4-Hydroxy-2-nitrobenzamide to PARP1 within a cellular context.[5][6]
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[7][8]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HeLa or a BRCA-deficient cancer cell line) to 80-90% confluency.
-
Treat cells with 4-Hydroxy-2-nitrobenzamide, Olaparib, Rucaparib (at a concentration ~100x the expected IC50), or a vehicle control (DMSO) for 2 hours.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.
-
Divide the cell lysate into several aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[5]
-
-
Protein Quantification:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blotting:
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with a secondary HRP-conjugated antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 at each temperature.
-
Normalize the PARP1 signal to the loading control.
-
Plot the normalized signal against the temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for each treatment condition. A significant shift in Tm in the presence of the compound indicates target engagement.
-
Colony Formation Assay
Objective: To assess the long-term cytotoxic effect of 4-Hydroxy-2-nitrobenzamide, particularly in DNA repair-deficient cells.[4]
Principle: This assay measures the ability of single cells to proliferate and form colonies. Effective PARP inhibitors will selectively kill cancer cells with defects in homologous recombination, leading to a reduction in colony formation.[4]
Protocol:
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. Use both a BRCA-proficient and a BRCA-deficient cell line for comparison.
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 4-Hydroxy-2-nitrobenzamide, Olaparib, and Rucaparib.
-
Include a vehicle control (DMSO).
-
-
Colony Growth:
-
Incubate the plates for 10-14 days, allowing colonies to form.[4]
-
-
Staining and Quantification:
-
Wash the plates with PBS.
-
Fix the colonies with 10% formalin or a methanol/acetic acid solution.
-
Stain the colonies with 0.5% crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of colonies (typically defined as a cluster of at least 50 cells).[4]
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment condition relative to the DMSO control.
-
Plot the surviving fraction against the compound concentration to determine the concentration that inhibits colony formation by 50% (IC50).
-
Data Summary and Interpretation
The following table should be populated with the experimental data obtained from the aforementioned protocols.
| Assay | 4-Hydroxy-2-nitrobenzamide | Olaparib (Control) | Rucaparib (Control) | Interpretation |
| Biochemical PARP1 IC50 | Experimental Value (nM) | Expected Value (~1-5 nM) | Expected Value (~1.2 nM) | Direct measure of enzyme inhibition. |
| CETSA Tm Shift (°C) | Experimental Value | Expected Positive Shift | Expected Positive Shift | Confirms target engagement in a cellular environment. |
| Colony Formation IC50 (BRCA-deficient) | Experimental Value (µM) | Expected Potent Inhibition | Expected Potent Inhibition | Demonstrates synthetic lethality and functional cellular effect. |
| Colony Formation IC50 (BRCA-proficient) | Experimental Value (µM) | Expected Weaker Inhibition | Expected Weaker Inhibition | Confirms selectivity for DNA repair-deficient cells. |
Conclusion and Future Directions
This guide outlines a comprehensive and robust strategy for the cross-validation of 4-Hydroxy-2-nitrobenzamide's hypothesized bioactivity as a PARP inhibitor. By employing a combination of biochemical, biophysical, and cell-based functional assays, researchers can confidently ascertain its potency, target engagement, and cellular efficacy. The direct comparison with established PARP inhibitors, Olaparib and Rucaparib, will provide a clear benchmark for its potential as a novel therapeutic agent.
Successful validation through these methods would warrant further investigation into its selectivity against other PARP family members, its pharmacokinetic and pharmacodynamic properties, and its in vivo efficacy in preclinical cancer models.
References
-
BPS Bioscience. PARP Assays. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
-
National Center for Biotechnology Information. In vitro analysis of PARP inhibitor nanoformulations. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
PubChem. 4-Hydroxy-2-nitrobenzaldehyde. [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
YouTube. CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ijpbs.com [ijpbs.com]
- 3. Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
